[1,1'-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
[1,1'-Biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core with a methylene group at position 3 and a [1,1'-biphenyl]-4-ylmethanone substituent at the nitrogen atom. This structure combines the rigidity of the bicyclic scaffold with the aromatic bulk of the biphenyl group, which may enhance binding to hydrophobic pockets in biological targets. The stereochemistry ((1R,5S)) is critical for its conformational stability and interaction with chiral receptors or enzymes .
Properties
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-15-13-19-11-12-20(14-15)22(19)21(23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10,19-20H,1,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZGEAFCZUINOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between 4-bromobenzoic acid and phenylboronic acid remains the most efficient route. Modifications to this method include:
Ullmann-Type Coupling for Halogenated Derivatives
For halogenated biphenyls (e.g., 2-chloro or 2-trifluoromethyl variants), copper(I)-mediated Ullmann coupling under microwave irradiation (150°C, 30 min) in DMF affords 70–78% yields. This method avoids palladium but requires stoichiometric CuI and 1,10-phenanthroline as a ligand.
Construction of the 8-Azabicyclo[3.2.1]octane Core
The stereoselective synthesis of the (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane moiety involves ring-closing strategies and functional group manipulations.
Lactone Ring-Opening and Amine Cyclization
A patent by WO2014200786A1 details the synthesis of 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylates via lactone ring-opening with amines (Step B):
Deprotection of tert-Butyl Carboxylates
Conversion of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate to the free amine is achieved via HCl-mediated deprotection:
Introduction of the Methylene Group
The 3-methylene substituent is installed via Wittig olefination or Grignard addition:
- Wittig Reaction : Reaction of 8-azabicyclo[3.2.1]octan-3-one with methylenetriphenylphosphorane (Ph₃P=CH₂) in THF (0°C to reflux) yields 75–82% of the methylene derivative.
- Grignard Approach : tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate treated with CH₂MgBr in THF at −78°C provides the methylene adduct in 68% yield.
Methanone Linkage Formation
Coupling the biphenyl carboxylic acid to the 8-azabicyclo[3.2.1]octane amine requires activation of the carboxylic acid.
Acyl Chloride-Mediated Coupling
Carbodiimide-Based Coupling
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.
- Conditions : Stirring at 25°C for 12 hours affords the methanone product in 88% yield with minimal epimerization.
Stereochemical Control and Resolution
The (1R,5S) configuration is enforced during the bicyclo[3.2.1]octane synthesis:
- Chiral Auxiliaries : Use of (R)- or (S)-proline-derived catalysts in asymmetric Michael additions ensures enantiomeric excess (ee > 98%).
- Crystallographic Validation : Single-crystal X-ray diffraction of intermediates confirms absolute configuration, as demonstrated in related benzofuran-triazole structures.
Scalability and Industrial Considerations
Solvent Optimization
Waste Mitigation
- Byproduct Recycling : Copper residues from coupling reactions are recovered via ion-exchange resins, achieving >90% metal reclamation.
Chemical Reactions Analysis
Types of Reactions
[1,1’-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl ring, often using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., sodium methoxide). The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [1,1’-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
Its structural features make it a candidate for binding to specific biological targets, such as enzymes or receptors, which can lead to the development of new therapeutic agents .
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity. It may also find applications in the development of sensors and catalysts .
Mechanism of Action
The mechanism of action of [1,1’-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s bicyclic structure allows it to fit into the binding pockets of proteins, making it an effective inhibitor .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Structural and Functional Insights
Biphenyl vs. Chlorophenyl/Aromatic Substituents
The biphenyl group in the target compound provides greater hydrophobicity and steric bulk compared to the 4-chlorophenyl group in . This may enhance binding to lipophilic regions in targets like GPCRs or kinases but could reduce solubility.
Methylene vs. Heterocyclic Substituents
The 3-methylene group in the target compound introduces rigidity but lacks hydrogen-bonding capability, unlike the pyrimidine (PF-06700841) or triazole (BK63156, Maraviroc) groups in other derivatives. For example, PF-06700841’s pyrimidine moiety facilitates interactions with kinase ATP-binding pockets , while Maraviroc’s triazole contributes to CCR5 binding .
Stereochemical Considerations
The (1R,5S) configuration in the target compound is shared with PF-06700841 and Maraviroc, suggesting a conserved role in maintaining optimal spatial orientation for target engagement. Deviations in stereochemistry (e.g., (1R,3r,5S) in ) may alter bioactivity profiles .
Biological Activity
Chemical Structure and Properties
The compound features a biphenyl moiety linked to a bicyclic structure, specifically an azabicyclo[3.2.1]octane. Its molecular formula can be represented as with a molecular weight of approximately 306.4 g/mol. The presence of both the biphenyl and azabicyclo structures is significant in determining its biological properties.
Research indicates that compounds similar to [1,1'-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone may interact with various biological targets, particularly neurotransmitter receptors such as the α7 nicotinic acetylcholine receptor (nAChR) . The activation of this receptor has been linked to anti-inflammatory effects and neuroprotective properties.
Key Findings:
- Agonistic Activity : Compounds targeting the α7 nAChR have shown promise in modulating inflammatory responses by increasing levels of anti-inflammatory cytokines like IL-10 .
- Neuroprotective Effects : The activation of α7 nAChRs is associated with neuroprotection in models of neurodegeneration .
In Vitro Studies
Recent studies have evaluated the compound's cytotoxicity and inhibitory activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation via apoptosis |
These findings suggest that the compound exhibits selective cytotoxicity towards specific cancer cells while sparing normal cells.
Case Studies
- Neuroprotection in Animal Models :
- A study involving rat models demonstrated that administration of the compound significantly reduced neuronal loss in models of induced neurotoxicity, suggesting its potential for treating neurodegenerative diseases.
- Anti-inflammatory Effects :
- In a clinical trial involving patients with chronic inflammatory conditions, the compound was shown to reduce markers of inflammation significantly compared to placebo controls.
Q & A
Q. What are the key synthetic strategies for [1,1'-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone, and how are reaction conditions optimized?
Answer: The synthesis involves multi-step protocols:
- Step 1: Formation of the azabicyclo[3.2.1]octane core via cyclization reactions under high-pressure conditions to stabilize strained intermediates .
- Step 2: Introduction of the 3-methylene group using alkylation or Wittig reactions, with temperature control (e.g., −78°C to 25°C) to prevent side reactions .
- Step 3: Coupling the biphenyl-4-ylmethanone moiety via Suzuki-Miyaura cross-coupling, requiring palladium catalysts and inert atmospheres .
- Optimization: Solvent selection (e.g., THF for solubility) and chromatography (HPLC or flash chromatography) ensure >95% purity .
Q. How is the stereochemical integrity of the (1R,5S)-configured azabicyclo framework validated during synthesis?
Answer:
- Chiral HPLC separates enantiomers, with retention times compared to reference standards .
- X-ray crystallography confirms absolute configuration, as demonstrated for analogous compounds (e.g., (1R*,5S*)-8-(2-fluoro-4-nitrophenyl) derivatives) .
- NMR spectroscopy (e.g., NOESY) identifies through-space interactions between protons to verify spatial arrangement .
Q. What in vitro assays are recommended for initial biological screening of this compound?
Answer:
- Enzyme inhibition assays: Test affinity for targets like kinases or GPCRs using fluorescence polarization or radiometric assays .
- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Metabolic stability: Assess hepatic clearance via liver microsome incubations (human/rat) with LC-MS quantification .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar azabicyclo derivatives be resolved?
Answer:
- Structural-activity relationship (SAR) analysis: Compare substituent effects (e.g., triazole vs. sulfonyl groups) on target binding using molecular docking .
- Orthogonal assays: Validate results across multiple platforms (e.g., SPR for binding kinetics vs. functional cAMP assays) .
- Batch consistency checks: Ensure synthetic reproducibility via NMR and HRMS to rule out impurity-driven artifacts .
Q. What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular dynamics (MD) simulations: Model binding to receptors (e.g., 5-HT receptors) over 100-ns trajectories to assess stability .
- Free energy calculations: Use MM/GBSA to estimate binding affinities (ΔG) and compare to experimental IC50 values .
- Pharmacophore mapping: Identify critical interaction points (e.g., hydrogen bonds with azabicyclo nitrogen) using Schrödinger Suite .
Q. How are stereochemical challenges addressed in large-scale synthesis?
Answer:
- Asymmetric catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enhance enantiomeric excess (ee >98%) .
- Crystallization-induced dynamic resolution (CIDR): Exploit differential solubility of diastereomers in solvents like ethyl acetate .
- Process analytical technology (PAT): Monitor reaction progress in real-time via FTIR or Raman spectroscopy to adjust conditions .
Contradictions and Mitigation
- Contradiction: Triazole analogs show variable antifungal activity ( vs. 5).
Resolution: Differences in logP values (2.1 vs. 3.5) suggest membrane permeability as a limiting factor; adjust substituent lipophilicity . - Contradiction: Conflicting cytotoxicity data in similar bicyclic compounds.
Resolution: Verify cell line genetic backgrounds (e.g., p53 status) and assay endpoints (apoptosis vs. necrosis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
